molecular formula PCl3<br>Cl3P B148003 Phosphorus trichloride CAS No. 7719-12-2

Phosphorus trichloride

Cat. No. B148003
CAS RN: 7719-12-2
M. Wt: 137.33 g/mol
InChI Key: FAIAAWCVCHQXDN-UHFFFAOYSA-N
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Patent
US04409224

Procedure details

A number of dehydrating agents can be used, for example, phosphorus oxychloride, phosphorus tribromide, phosphorus pentachloride and polyphosphoric acid. Phosphorus oxychloride and phosphorus tribromide are the preferred agents. Furthermore, a particular dehydrating agent determines which compound of formula I will be formed: use of phosphorus oxychloride, phosphorus trichloride or phosphorus pentachloride affords the corresponding compound of formula I in which R5 is chloro; use of phosphorus oxybromide or phosphorus tribromide affords the corresponding compound of formula I in which R5 is bromo; and use of polyphosphoric acid affords the corresponding compound of formula I in which R5 is hydroxy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[P:1]([Cl:5])([Cl:4])([Cl:3])=[O:2].P(Br)(Br)Br.[P:10]([Cl:15])([Cl:14])([Cl:13])([Cl:12])[Cl:11]>>[P:1]([Cl:5])([Cl:4])([Cl:3])=[O:2].[P:10]([Cl:13])([Cl:12])[Cl:11].[P:10]([Cl:15])([Cl:14])([Cl:13])([Cl:12])[Cl:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Four
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
will be formed

Outcomes

Product
Name
Type
product
Smiles
P(=O)(Cl)(Cl)Cl
Name
Type
product
Smiles
P(Cl)(Cl)Cl
Name
Type
product
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04409224

Procedure details

A number of dehydrating agents can be used, for example, phosphorus oxychloride, phosphorus tribromide, phosphorus pentachloride and polyphosphoric acid. Phosphorus oxychloride and phosphorus tribromide are the preferred agents. Furthermore, a particular dehydrating agent determines which compound of formula I will be formed: use of phosphorus oxychloride, phosphorus trichloride or phosphorus pentachloride affords the corresponding compound of formula I in which R5 is chloro; use of phosphorus oxybromide or phosphorus tribromide affords the corresponding compound of formula I in which R5 is bromo; and use of polyphosphoric acid affords the corresponding compound of formula I in which R5 is hydroxy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[P:1]([Cl:5])([Cl:4])([Cl:3])=[O:2].P(Br)(Br)Br.[P:10]([Cl:15])([Cl:14])([Cl:13])([Cl:12])[Cl:11]>>[P:1]([Cl:5])([Cl:4])([Cl:3])=[O:2].[P:10]([Cl:13])([Cl:12])[Cl:11].[P:10]([Cl:15])([Cl:14])([Cl:13])([Cl:12])[Cl:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Four
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
will be formed

Outcomes

Product
Name
Type
product
Smiles
P(=O)(Cl)(Cl)Cl
Name
Type
product
Smiles
P(Cl)(Cl)Cl
Name
Type
product
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04409224

Procedure details

A number of dehydrating agents can be used, for example, phosphorus oxychloride, phosphorus tribromide, phosphorus pentachloride and polyphosphoric acid. Phosphorus oxychloride and phosphorus tribromide are the preferred agents. Furthermore, a particular dehydrating agent determines which compound of formula I will be formed: use of phosphorus oxychloride, phosphorus trichloride or phosphorus pentachloride affords the corresponding compound of formula I in which R5 is chloro; use of phosphorus oxybromide or phosphorus tribromide affords the corresponding compound of formula I in which R5 is bromo; and use of polyphosphoric acid affords the corresponding compound of formula I in which R5 is hydroxy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[P:1]([Cl:5])([Cl:4])([Cl:3])=[O:2].P(Br)(Br)Br.[P:10]([Cl:15])([Cl:14])([Cl:13])([Cl:12])[Cl:11]>>[P:1]([Cl:5])([Cl:4])([Cl:3])=[O:2].[P:10]([Cl:13])([Cl:12])[Cl:11].[P:10]([Cl:15])([Cl:14])([Cl:13])([Cl:12])[Cl:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Four
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
will be formed

Outcomes

Product
Name
Type
product
Smiles
P(=O)(Cl)(Cl)Cl
Name
Type
product
Smiles
P(Cl)(Cl)Cl
Name
Type
product
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.